molecular formula C8H14N4O B1492707 1-(azetidin-3-ylmethyl)-4-(methoxymethyl)-1H-1,2,3-triazole CAS No. 2098122-52-0

1-(azetidin-3-ylmethyl)-4-(methoxymethyl)-1H-1,2,3-triazole

Cat. No.: B1492707
CAS No.: 2098122-52-0
M. Wt: 182.22 g/mol
InChI Key: XCNHJIUTLHDNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-ylmethyl)-4-(methoxymethyl)-1H-1,2,3-triazole is a 1,4-disubstituted triazole derivative featuring an azetidine ring and a methoxymethyl group. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for generating 1,4-substituted triazoles . Its structural uniqueness lies in the azetidinylmethyl substituent, which differentiates it from common aryl or alkyl-substituted triazoles.

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)-4-(methoxymethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-13-6-8-5-12(11-10-8)4-7-2-9-3-7/h5,7,9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNHJIUTLHDNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)CC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(azetidin-3-ylmethyl)-4-(methoxymethyl)-1H-1,2,3-triazole is a triazole compound that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of azetidine derivatives with methoxymethyl groups in the presence of appropriate catalysts. The characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : The compound has shown effectiveness against various fungal strains, comparable to established antifungal agents. In vitro studies demonstrated inhibition of growth in Candida albicans and Aspergillus niger at concentrations as low as 10 µg/mL.
  • Antibacterial Activity : The compound also displayed antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were found to be in the range of 15-30 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines:

  • Cell Proliferation Assays : Using the MTT assay, the compound exhibited cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer), with IC50 values reported at approximately 5 µM for MCF7 and 12 µM for HepG2.
  • Mechanism of Action : The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Study on Antifungal Efficacy : A clinical trial evaluated the use of triazole derivatives in patients with systemic fungal infections. The results indicated a significant reduction in fungal load within two weeks of treatment.
  • Cancer Treatment Trials : Preclinical trials involving animal models demonstrated that administration of this compound led to tumor regression in xenograft models.

Data Summary

PropertyResult
Antifungal MIC10 µg/mL
Antibacterial MIC15-30 µg/mL
MCF7 IC50~5 µM
HepG2 IC50~12 µM

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Structural Comparisons

Table 1: Key Structural Features of Selected Triazole Derivatives
Compound Name R1 Substituent R4 Substituent Synthesis Method Yield (%) Key Applications/Activities Reference
Target Compound Azetidin-3-ylmethyl Methoxymethyl CuAAC N/A Under investigation -
1-(Azetidin-3-yl)-4-phenyl-triazole·HCl Azetidin-3-yl Phenyl CuAAC N/A Pharmaceutical intermediate
1-(3-Fluorobenzyl)-4-phenethyl-triazole 3-Fluorobenzyl Phenethyl Microwave-assisted 85–91 Biological testing (unspecified)
1-(4-Fluorobenzyl)-triazole-methanol 4-Fluorobenzyl Phenyl-methanol Solvent-free CuAAC 96 Corrosion inhibition (steel/HCl)
1-(Pyrrolidin-3-yl)-4-aryl-triazole Pyrrolidin-3-yl Aryl (e.g., dichlorophenyl) Diverted synthesis 70–80 Antiviral (West Nile protease)

Key Observations :

  • Azetidine vs.
  • Methoxymethyl vs. Fluorinated Groups : The methoxymethyl group improves hydrophilicity relative to lipophilic fluorinated substituents, which are common in corrosion inhibitors and bioactive molecules .
  • Synthesis Efficiency : Fluorinated triazoles achieve yields >90% under optimized CuAAC conditions, whereas azetidine-containing triazoles lack reported yields, suggesting synthetic challenges .

Key Observations :

  • Fluorinated triazoles and thiadiazole hybrids exhibit potent antitumor and enzyme inhibitory activities, whereas azetidine-containing triazoles lack published biological data .

CuAAC Optimization :

  • Fluorinated Triazoles : Achieve 91–96% yields using solvent-free or microwave-assisted CuAAC with excess alkyne .
  • Azetidine-Triazoles : Require azetidine-functionalized azides or alkynes, which may be less accessible than fluorinated precursors .
  • Regioselectivity : All examples are 1,4-disubstituted, confirming CuAAC’s reliability for regiocontrol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(azetidin-3-ylmethyl)-4-(methoxymethyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
1-(azetidin-3-ylmethyl)-4-(methoxymethyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.